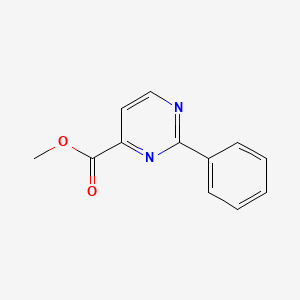

Methyl 2-phenylpyrimidine-4-carboxylate

Description

Methyl 2-phenylpyrimidine-4-carboxylate is a pyrimidine derivative featuring a phenyl group at the 2-position and a methyl ester at the 4-position. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol. Pyrimidine carboxylates are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

methyl 2-phenylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-7-8-13-11(14-10)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

SDXBGDDBJWIWEH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis from β-Dicarbonyl Precursors and Urea

One of the most established synthetic routes to methyl 2-phenylpyrimidine-4-carboxylate involves the cyclization of β-dicarbonyl esters with urea under acidic catalysis.

Starting Material: Methyl 2,4-dioxobutanoate derivatives, such as methyl 2,4-dioxo-4-phenylbutanoate, are prepared via Claisen condensation of acetophenone with dimethyl oxalate using sodium hydride as a base in anhydrous solvents like dimethoxyethane.

Cyclization: The β-dicarbonyl ester is reacted with urea in methanol under reflux conditions with catalytic sulfuric acid to promote cyclization, yielding methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate.

Yields and Purity: This method typically affords the pyrimidine product in 75-85% yield with high purity after recrystallization.

Reaction Scheme Summary:

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1. Claisen condensation: Acetophenone + Dimethyl oxalate, NaH, reflux in DME | Methyl 2,4-dioxo-4-phenylbutanoate (β-dicarbonyl ester) | 84 | |

| 2. Cyclization: β-dicarbonyl ester + Urea, MeOH, catalytic H2SO4, reflux overnight | Methyl 2-hydroxy-6-phenylpyrimidine-4-carboxylate | 78 |

This method is well-documented and provides a straightforward access to the pyrimidine core with a phenyl substituent at position 6 and a methyl ester at position 4.

Functionalization via Mitsunobu Reaction and Amide Coupling

Following the formation of the pyrimidine core, further functionalization at the 2-position can be achieved to obtain derivatives with enhanced biological activity.

Mitsunobu Reaction: The 2-hydroxypyrimidine intermediate can be converted to 2-alkoxy derivatives by reacting with benzyl or allyl alcohol under Mitsunobu conditions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dimethylformamide (DMF). This step typically yields 2-alkoxy-6-phenylpyrimidine-4-carboxylates in approximately 85-90% yield.

Amide Coupling: Hydrolysis of the methyl ester to the corresponding acid followed by coupling with benzyl or allyl amines using coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in DMF affords 2-hydroxy-6-phenylpyrimidine-4-carboxamides. These amides have been evaluated for acetylcholinesterase inhibition, demonstrating significant biological activity.

Summary Table of Functionalization Reactions:

| Reaction Type | Reagents & Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Mitsunobu Reaction | DIAD, Triphenylphosphine, DMF, RT | 2-alkoxy-6-phenylpyrimidine-4-carboxylate | ~87 |

| Amide Coupling | TBTU, Benzyl/Allyl amines, DMF | 2-hydroxy-6-phenylpyrimidine-4-carboxamides | ~40 |

This approach allows diversification of the pyrimidine scaffold for structure-activity relationship studies.

Alternative Synthetic Routes via Nitrile Intermediates and Saponification

Another synthetic approach involves the preparation of the corresponding pyrimidine-4-carbonitrile, followed by hydrolysis to the carboxylate.

Preparation of Pyrimidine-4-carbonitrile: The nitrile derivative, such as 6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonitrile, can be synthesized via condensation reactions involving substituted pyrimidine precursors.

Saponification: The nitrile is then converted to the corresponding carboxylic acid salt by saponification using aqueous sodium hydroxide in solvents like 2-propanol. Subsequent esterification can yield the methyl ester.

Coupling to Amines: The acid or its salt can be coupled with amines to form amide derivatives using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

This synthetic route is detailed in patent literature describing the preparation of complex pyrimidine derivatives for pharmaceutical applications.

Process Optimization and Industrial Considerations

Patent disclosures provide insight into process optimizations for large-scale synthesis:

Solvent Selection: Use of acetone, toluene, or alkyl esters as solvents with controlled water content (<12 equivalents) improves reaction efficiency and product crystallinity.

Protecting Group Strategies: Amino protecting groups such as tert-butoxycarbonyl (Boc) can be introduced and removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to facilitate multi-step syntheses.

Coupling Agents: Use of coupling agents like T3P (propylphosphonic anhydride), EDC, and HOBt enhances amide bond formation yields and purity.

Crystalline Forms: Controlled crystallization methods yield stable hydrochloride salts of the pyrimidine derivatives, which are important for pharmaceutical formulation.

Summary of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| β-Dicarbonyl + Urea Cyclization | Methyl 2,4-dioxobutanoate + Urea | H2SO4 (catalytic) | Reflux in MeOH | 75-85% | Direct pyrimidine ring formation |

| Mitsunobu Alkylation | 2-Hydroxypyrimidine + Alcohol | DIAD, Triphenylphosphine | RT, DMF | ~87% | Introduces 2-alkoxy substituent |

| Amide Coupling | Pyrimidine acid + Amines | TBTU, EDC, HOBt | RT, DMF | 40-60% | Forms 2-carboxamide derivatives |

| Nitrile Hydrolysis + Esterification | Pyrimidine-4-carbonitrile | NaOH, 2-propanol | Reflux | Variable | Alternative route via nitrile intermediate |

Research Discoveries and Applications

The synthesized this compound derivatives have been studied as acetylcholinesterase inhibitors, showing potential for Alzheimer's disease treatment.

Substituted derivatives at the 2- and 4-positions exhibit varied biological activity, with some amide derivatives demonstrating IC50 values around 90 µM for enzyme inhibition.

The synthetic methodologies allow for structural diversification, enabling medicinal chemistry optimization for potency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, amine derivatives, and various substituted pyrimidines, depending on the reagents and conditions used.

Scientific Research Applications

Methyl 2-phenylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-phenylpyrimidine-4-carboxylate with three analogous pyrimidine carboxylates, highlighting key structural, physicochemical, and functional differences:

Notes:

- XLogP3 : Estimated values marked with * are inferred from structural analogs.

- Ph : Phenyl group; FPh : 4-fluorophenyl.

Key Comparative Insights

Substituent Effects on Reactivity and Properties

- The methylsulfonyl group (Row 3) further polarizes the molecule, enhancing solubility in polar aprotic solvents.

Steric and Conformational Effects :

- The isopropyl group at the 6-position (Row 3) creates significant steric bulk, leading to dihedral angles of 26.21°–41.72° between the pyrimidine and aryl rings. This contrasts with the target compound’s likely planar conformation due to the absence of bulky substituents .

- Ethyl vs. Methyl Esters : Ethyl esters (Rows 2, 4) exhibit higher lipophilicity (XLogP3 ≈ 2.5) compared to methyl esters (XLogP3 ≈ 2.0), impacting membrane permeability in biological systems .

Hydrogen Bonding and Crystal Packing

- The fluorinated analog (Row 3) forms intramolecular C–H⋯O hydrogen bonds , creating six- and seven-membered rings that stabilize its twisted conformation. In contrast, the target compound’s simpler structure may rely more on intermolecular hydrogen bonds for crystal packing .

- The amino group in Row 4 facilitates hydrogen bonding with solvents or biological targets, a feature absent in the phenyl-substituted target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-phenylpyrimidine-4-carboxylate, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves condensation reactions between substituted pyrimidine precursors and phenyl derivatives. For example, chlorination using phosphoryl chloride (POCl₃) can introduce reactive sites for subsequent esterification . Optimization includes adjusting catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients to enhance yields. Multi-step protocols may require purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer:

- Spectroscopy: ¹H/¹³C NMR confirms substituent positioning and esterification. Mass spectrometry (HRMS) validates molecular weight.

- Crystallography: Single-crystal X-ray diffraction (SXRD) using SHELXL resolves 3D structure, while ORTEP-III visualizes thermal displacement parameters. Hydrogen bonding and π-stacking interactions are analyzed via Mercury or PLATON .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Answer: It serves as a scaffold for designing enzyme inhibitors (e.g., antimicrobial or antiviral agents). Its pyrimidine core mimics nucleic acid bases, enabling studies on DNA/RNA interaction mechanisms. Derivatives are screened via in vitro assays to assess binding affinity against therapeutic targets .

Advanced Research Questions

Q. How can ring puckering in the pyrimidine moiety be quantitatively analyzed?

- Answer: Apply Cremer-Pople parameters to crystallographic data. Calculate puckering amplitude (q) and phase angle (φ) using atomic coordinates. For non-planar rings, least-squares plane fitting and torsional angle analysis distinguish envelope, twist, or boat conformations .

Q. How to resolve contradictions in reported biological activity data across studies?

- Answer:

- Reproducibility: Standardize assay conditions (pH, solvent, cell lines).

- Structural Validation: Compare crystallographic data (e.g., bond lengths, angles) to confirm compound integrity .

- SAR Analysis: Synthesize analogs (e.g., methoxy or sulfanyl derivatives ) to isolate bioactive moieties. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What computational strategies predict toxicity and ecological impact given limited experimental data?

- Answer:

- Toxicity: Apply QSAR models via EPA’s DSSTox or ProTox-II to estimate acute toxicity.

- Ecological Impact: Use EPI Suite to predict biodegradation half-life and bioaccumulation potential. Combine with in vitro cytotoxicity assays (e.g., MTT on human cell lines) .

Q. How to design analogs to improve pharmacological properties like solubility or target affinity?

- Answer:

- Substituent Modification: Introduce polar groups (e.g., -OH, -COOH) to enhance solubility. Replace methyl esters with bioisosteres (e.g., amides) for stability.

- Computational Guidance: Perform molecular dynamics simulations (GROMACS) to assess conformational flexibility. Calculate partition coefficients (logP) via ChemAxon .

Q. How to address challenges in crystallographic refinement for non-planar or flexible structures?

- Answer:

- Restraints: Use SHELXL’s DFIX and SADI commands to stabilize bond lengths/angles in disordered regions .

- Twinning: Apply TWIN commands for twinned crystals and validate with Rint and Hooft parameters .

- Validation: Cross-check with CCDC databases to identify uncommon torsional angles or packing anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.